molecular formula C23H27N3O4 B2640185 N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 953138-68-6

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No.: B2640185
CAS No.: 953138-68-6
M. Wt: 409.486
InChI Key: WTVMWXKFWWUYGP-UHFFFAOYSA-N
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Description

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a piperidine ring conjugated to a benzyl group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the benzodioxin moiety. The final step involves the formation of the ethanediamide linkage.

    Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of Benzodioxin Moiety: The benzodioxin moiety is typically formed through a condensation reaction involving a catechol derivative and an appropriate aldehyde.

    Formation of Ethanediamide Linkage: The final step involves the reaction of the intermediate compound with ethanediamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: Shares the piperidine and benzyl moieties.

    N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a similar piperidine structure with a different substituent.

    1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Contains a piperidine ring and a benzoimidazole moiety.

Uniqueness

N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-22(23(28)25-19-6-7-20-21(14-19)30-13-12-29-20)24-15-17-8-10-26(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17H,8-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVMWXKFWWUYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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